2,2-Dimethylazetidine

概要

説明

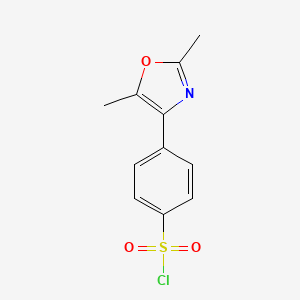

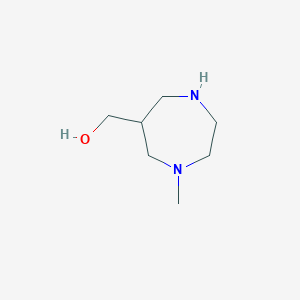

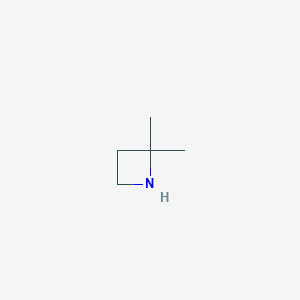

2,2-Dimethylazetidine is a chemical compound with the CAS Number: 1086266-55-8 . It has a molecular weight of 85.15 and is a liquid at room temperature .

Molecular Structure Analysis

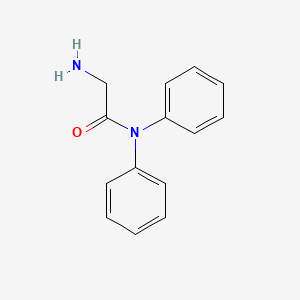

The molecular structure of this compound is represented by the InChI Code: 1S/C5H11N/c1-5(2)3-4-6-5/h6H,3-4H2,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and should be stored at a temperature of -10 degrees Celsius . The compound has a molecular weight of 85.15 .科学的研究の応用

Synthesis and Organic Chemistry

- Diastereoselective Synthesis : 2,2-Dimethylazetidine is involved in the synthesis of bioactive molecules. A study by Jin et al. (2016) developed an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines to produce 3,3-dimethylazetidines in a diastereoselective manner. This method offers a new strategy for synthesizing bioactively important 3,3-dimethylazetidines and extends the application of γ-prenylated amine synthons in organic synthesis (Jin et al., 2016).

- Chiral C2-symmetric N-benzylazetidines : Marinetti et al. (2000) reported the preparation of chiral C2-symmetric N-benzylazetidines from optically pure anti-1,3-diols. These azetidines were further used in palladium-catalyzed coupling reactions with aryl bromides to afford chiral N-arylazetidines (Marinetti et al., 2000).

Biochemical and Molecular Studies

- RNA Structure Analysis : Tijerina et al. (2007) described a protocol using dimethyl sulfate (DMS) for structural analysis of RNAs and RNA-protein complexes. This method involves modifying unpaired adenosine and cytidine nucleotides with DMS to detect local changes in RNA secondary and tertiary structures and RNA-protein contacts (Tijerina et al., 2007).

- Oligonucleotides Modification : Gogoi et al. (2007) reported the chemical synthesis of oligonucleotides modified with dithymidine and thymidine-cytidine dimer blocks connected with a five-atom amide linker, demonstrating higher RNA-binding selectivity compared to complementary DNA (Gogoi et al., 2007).

Analytical Chemistry

- Ion Mobility Spectrometry : Eiceman et al. (2003) studied the positive ion mobility spectra for compounds including dimethylpyridine, providing insights into the ion composition and interactions in mobility spectrometry. This research contributes to standardizing reduced mobilities in analytical chemistry (Eiceman et al., 2003).

Environmental and Material Sciences

- CO2 Capture and Conversion : Kumar et al. (2017) described a method for capturing CO2 and converting it into high-value products using histidine-derived amino acid ionic liquids. This study highlights the potential of using such ionic liquids for environmental applications (Kumar et al., 2017).

Safety and Hazards

2,2-Dimethylazetidine is classified as a dangerous substance. Its hazard statements include H225, indicating that it is highly flammable, and H314, suggesting that it causes severe skin burns and eye damage . Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), and wearing protective gloves and eye protection (P280) .

将来の方向性

作用機序

Target of Action

2,2-Dimethylazetidine, a type of lactam, is known to have antibacterial activity . The primary targets of this compound are likely bacterial cells, specifically the enzymes involved in cell wall synthesis. The lactam moiety is present in various natural and synthetic compounds that possess a broad spectrum of biological properties .

Mode of Action

It is known that lactams, such as this compound, interfere with the synthesis of the bacterial cell wall . This interference can lead to the weakening of the bacterial cell wall, causing the bacteria to become susceptible to osmotic pressure and eventually leading to cell death .

Biochemical Pathways

It is likely that it interferes with the synthesis of peptidoglycan, a key component of the bacterial cell wall . This interference could disrupt a variety of downstream effects, including cell division and growth .

Pharmacokinetics

It is known that the compound has a molecular weight of 8515 , which could influence its absorption and distribution within the body

Result of Action

The result of this compound’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This can lead to the death of the bacterial cells, thereby exerting its antibacterial effects .

特性

IUPAC Name |

2,2-dimethylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-4-6-5/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHMOBNDGBTCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086266-55-8 | |

| Record name | 2,2-dimethylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

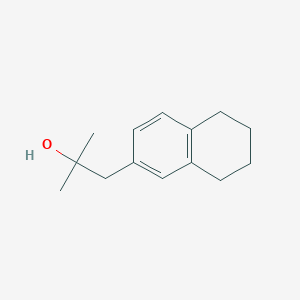

![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)

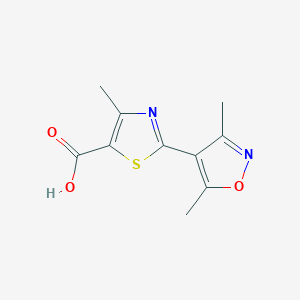

![3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B3375198.png)